(2E)-3-(3-([(3-Hydroxypropyl)amino]sulfonyl)-4-methoxyphenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-3-(3-([(3-Hydroxypropyl)amino]sulfonyl)-4-methoxyphenyl)acrylic acid, also known as HPPAA, is a chemical compound that has been gaining attention in the scientific community due to its potential therapeutic applications. HPPAA is a derivative of the anti-inflammatory drug, sulfasalazine, and has been shown to have anti-inflammatory and anti-cancer properties. In
Scientific Research Applications
Functional Modification of Polymers
Poly vinyl alcohol/acrylic acid hydrogels modified through condensation reactions with various amines exhibit enhanced swelling properties, thermal stability, and promising biological activities for medical applications (Aly, Aly, & El-Mohdy, 2015).
Advanced Polymerization Techniques
Anionic multiblock core cross-linked star copolymers are created via reversible addition fragmentation chain transfer (RAFT) polymerization, showcasing the versatility of acrylic acid derivatives in designing well-defined polymers for industrial applications (Bray et al., 2017).
Enhanced Oil Recovery
Acrylamide-based copolymers functionalized with imidazoline derivative and sulfonate exhibit excellent thickening property, shear stability, and salt-tolerance, improving oil recovery in enhanced oil recovery (EOR) processes (Gou et al., 2015).
Membrane Technology
Amino-substituted polyethersulfone synthesized for amphiphilic copolymer membrane applications demonstrates potential in water filtration and purification technologies (Yi et al., 2012).
Catalysis
Sulfonated Schiff base copper(II) complexes, synthesized from components like 2-aminobenzenesulfonic acid, act as efficient and selective catalysts for alcohol oxidation, presenting applications in chemical synthesis and industrial processing (Hazra et al., 2015).
properties
IUPAC Name |
(E)-3-[3-(3-hydroxypropylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6S/c1-20-11-5-3-10(4-6-13(16)17)9-12(11)21(18,19)14-7-2-8-15/h3-6,9,14-15H,2,7-8H2,1H3,(H,16,17)/b6-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLPWHOCBJZSFL-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-([(3-Hydroxypropyl)amino]sulfonyl)-4-methoxyphenyl)acrylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.